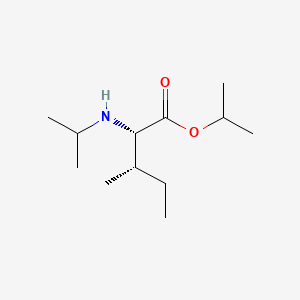
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from L-isoleucine, an essential amino acid, and isopropyl alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester typically involves the esterification of L-isoleucine with isopropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion. The general reaction can be represented as follows:
L-isoleucine+isopropyl alcoholH2SO4N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester+H2O
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to L-isoleucine and isopropyl alcohol in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Hydrolysis: L-isoleucine and isopropyl alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
科学的研究の応用
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for L-isoleucine.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
作用機序
The mechanism by which N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester exerts its effects involves its hydrolysis to release L-isoleucine and isopropyl alcohol. L-isoleucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic pathways. The ester itself may also interact with enzymes and receptors, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
- N-(1-Methylethyl)-L-leucine 1-methylethyl ester
- N-(1-Methylethyl)-L-valine 1-methylethyl ester
- N-(1-Methylethyl)-L-alanine 1-methylethyl ester
Uniqueness
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester is unique due to its specific structure derived from L-isoleucine. This structure imparts distinct properties and reactivity compared to other similar esters. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance.
特性
分子式 |
C12H25NO2 |
|---|---|
分子量 |
215.33 g/mol |
IUPAC名 |
propan-2-yl (2S,3S)-3-methyl-2-(propan-2-ylamino)pentanoate |
InChI |
InChI=1S/C12H25NO2/c1-7-10(6)11(13-8(2)3)12(14)15-9(4)5/h8-11,13H,7H2,1-6H3/t10-,11-/m0/s1 |
InChIキー |
DBBMVVLNAOZAQR-QWRGUYRKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)C)NC(C)C |
正規SMILES |
CCC(C)C(C(=O)OC(C)C)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

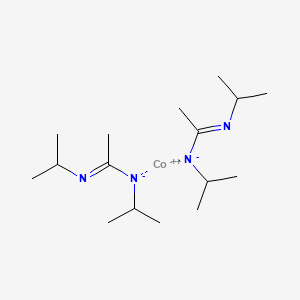
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
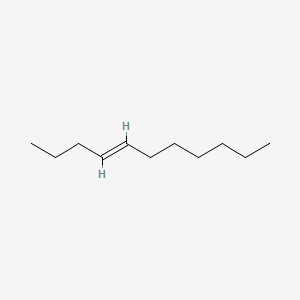
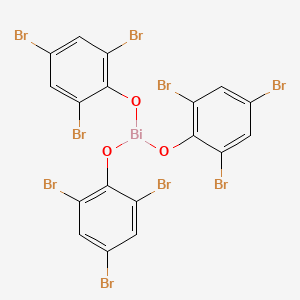

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
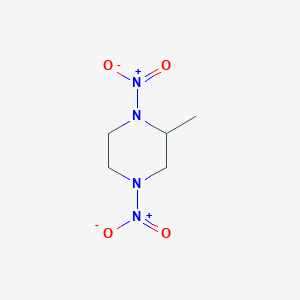
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
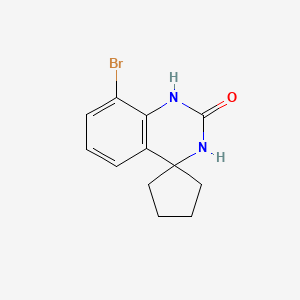
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
